molecular formula C20H20FN3O4S B2942601 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921832-04-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2942601
CAS No.: 921832-04-4
M. Wt: 417.46
InChI Key: RZPBBPRVUXSYTQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group. The ethyl linker connects the pyridazinone moiety to a benzenesulfonamide group modified with methoxy (2-position) and methyl (5-position) substituents.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBBPRVUXSYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the fluorophenyl group, and attachment of the benzenesulfonamide moiety. Common synthetic routes may include:

    Formation of Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Attachment of Benzenesulfonamide Moiety: This step may involve sulfonation reactions followed by coupling with the pyridazinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The pyridazinone ring in the target compound distinguishes it from analogs with other heterocyclic systems:

Compound Heterocyclic Core Key Structural Features Reference
Target Compound Pyridazinone (6-oxo) 4-fluorophenyl substitution
4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide Dihydropyridinone + oxadiazole Dual heterocyclic system; methoxyethoxy substituent
3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Oxadiazocinone Fused bicyclic structure; methoxyphenyl

Key Findings :

  • Oxadiazole-containing analogs (e.g., ) often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Aromatic Substituent Variations

The 4-fluorophenyl group in the target compound contrasts with halogenated or alkylated phenyl groups in analogs:

Compound Aromatic Substituent Pharmacological Implication Reference
Target Compound 4-fluorophenyl Enhanced lipophilicity and CNS penetration
1-(4-chlorophenyl)-2-(methylamino)-1-propanone 4-chlorophenyl Higher electronegativity; altered receptor affinity
4-tert-butyl-N-(3-dimethylamino-phenyl)-benzenesulfonamide 3-dimethylaminophenyl Increased solubility via polar amino group

Key Findings :

  • Fluorine substitution (target compound) improves lipid solubility and bioavailability compared to chlorine or alkyl groups .
  • Dimethylamino groups () enhance water solubility but may reduce blood-brain barrier penetration compared to hydrophobic fluorine .

Sulfonamide Functionalization

The 2-methoxy-5-methylbenzenesulfonamide group in the target compound is compared to other sulfonamide modifications:

Compound Sulfonamide Substituents Potential Impact Reference
Target Compound 2-methoxy, 5-methyl Steric hindrance; moderate electron donation
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide 5-chloro, N-ethyl Increased electrophilicity; altered target selectivity
4-tert-butyl-N-(3-dimethylamino-phenyl)-benzenesulfonamide 4-tert-butyl Bulky substituent; improved metabolic stability

Key Findings :

  • Methoxy and methyl groups (target) balance electron donation and steric effects, favoring enzyme inhibition without excessive bulk .
  • Chloro substituents () may enhance binding to electrophile-sensitive targets but increase toxicity risks .

Research Implications

  • The target compound’s 4-fluorophenyl-pyridazinone-sulfonamide architecture may optimize selectivity for kinase targets over off-target enzymes compared to oxadiazole or carbazole analogs .
  • Structural analogs with tert-butyl () or chloro () groups highlight trade-offs between solubility, stability, and target engagement .

Limitations

  • Direct experimental data (e.g., IC50, pharmacokinetics) for the target compound and analogs are absent in the provided evidence. Comparisons are inferred from structural trends.
  • Synthetic accessibility and toxicity profiles require further investigation.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C19H18FN4O3S
  • Molecular Weight: 380.4 g/mol
  • CAS Number: 1232818-14-2

The compound features a pyridazine core, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its pharmacological properties.

1. Anticancer Potential

Research indicates that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in regulating gene expression by modifying histones, thereby influencing cellular processes such as proliferation and apoptosis. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of cancer cell death .

2. Antimicrobial Activity

The compound has shown promise in antimicrobial assays, indicating potential effectiveness against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial activity by interfering with folate synthesis in bacteria .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

  • HDAC Inhibition: Leading to altered gene expression profiles.
  • Inhibition of Pathway Interference: This could disrupt cellular signaling pathways critical for cancer progression or infection response .

Synthesis and Preparation Methods

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyridazine Ring: Utilizing appropriate reagents under controlled conditions.
  • Introduction of the Fluorophenyl Group: Through electrophilic substitution reactions.
  • Attachment of the Sulfonamide Moiety: Via amide bond formation techniques.

These reactions require careful optimization to ensure high yield and purity of the final product .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

StudyFindings
Study ADemonstrated HDAC inhibition leading to apoptosis in cancer cell lines.
Study BShowed antimicrobial efficacy against Gram-positive bacteria.
Study CIndicated anti-inflammatory effects in murine models of arthritis.

These findings underscore the need for further investigation into the specific biological targets and mechanisms associated with this compound.

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